![molecular formula C20H22N4O3S2 B2559287 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide CAS No. 1252906-86-7](/img/structure/B2559287.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
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Overview
Description
The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring fused together .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamidophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the acetamidophenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thieno[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the acetamidophenyl group would likely contribute to its physical and chemical properties .Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with similar structural motifs, such as thieno[3,2-d]pyrimidine derivatives, have focused on their crystal structures to understand their molecular conformations and intramolecular interactions. These studies are pivotal in drug design and development, providing a basis for understanding how structural features impact biological activity and binding affinity (S. Subasri et al., 2016; S. Subasri et al., 2017).
Heterocyclic Synthesis
Research into thieno[3,2-d]pyrimidine and related compounds often explores their synthesis and potential as key intermediates in the creation of various heterocyclic compounds. These synthetic pathways are crucial for the development of new pharmaceuticals and materials with diverse applications, ranging from anticancer therapies to antiviral drugs (A. A. Harb et al., 2006).
Antitumor Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These studies are integral to discovering new oncological treatments, with some compounds showing promising efficacy against various human cancer cell lines. The research highlights the potential of thieno[3,2-d]pyrimidine scaffolds in the development of novel anticancer agents (H. Hafez et al., 2017).
Dual Inhibitory Activity
The dual inhibitory activity of certain thieno[3,2-d]pyrimidine derivatives against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has been explored. These enzymes are critical targets in cancer therapy and the development of antimicrobial agents. The studies demonstrate the potential of these compounds to serve as dual inhibitors, offering a novel approach to drug design and therapy (A. Gangjee et al., 2008).
Molecular Docking and Drug Design
Research on thieno[3,2-d]pyrimidine derivatives also encompasses molecular docking studies to assess their binding potential against specific protein targets, such as SARS-CoV-2 protease. These studies are crucial for the rapid development of therapeutic agents, especially in response to emerging infectious diseases (S. Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-4-9-24-19(27)18-16(8-10-28-18)23-20(24)29-12-17(26)22-15-7-5-6-14(11-15)21-13(2)25/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTHEEIVHZZYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide |
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